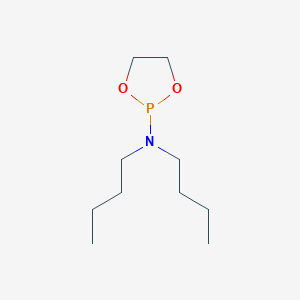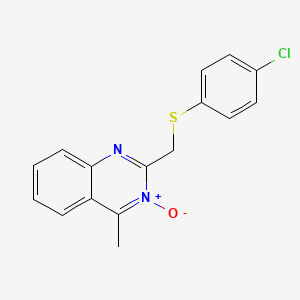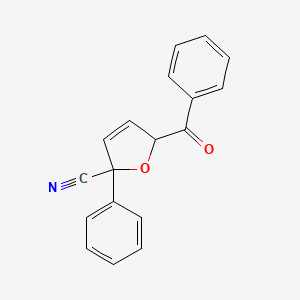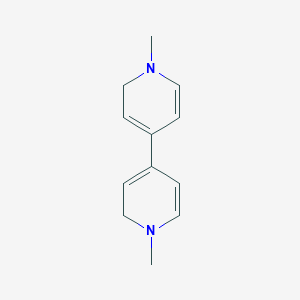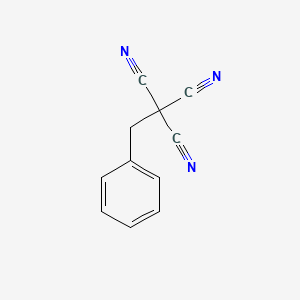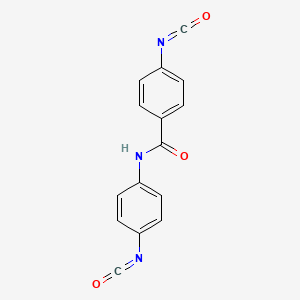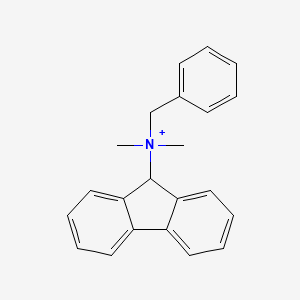
Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium is a complex organic compound that features a benzyl group attached to a fluorenyl moiety, with a dimethyl-azanium substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium typically involves the reaction of benzyl chloride with 9H-fluoren-9-ylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Benzyl-(9H-fluoren-9-ylmethoxy)carbonyl-L-threoninate
- (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
Uniqueness
Benzyl-(9H-fluoren-9-YL)-dimethyl-azanium is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group with a fluorenyl moiety and a dimethyl-azanium substituent makes it a versatile compound with diverse applications.
Properties
CAS No. |
6318-93-0 |
|---|---|
Molecular Formula |
C22H22N+ |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
benzyl-(9H-fluoren-9-yl)-dimethylazanium |
InChI |
InChI=1S/C22H22N/c1-23(2,16-17-10-4-3-5-11-17)22-20-14-8-6-12-18(20)19-13-7-9-15-21(19)22/h3-15,22H,16H2,1-2H3/q+1 |
InChI Key |
RNQFHOHDEFQIND-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1)C2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


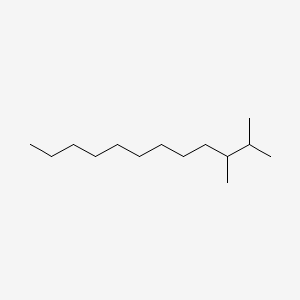
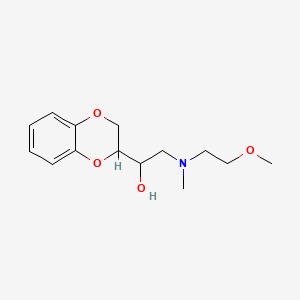
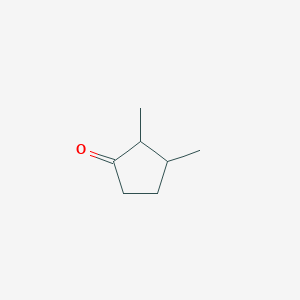
![1-[2-(Propan-2-yloxy)propoxy]propan-2-ol](/img/structure/B14721417.png)
![4-Amino-3-bromo-1,5,6,7-tetrahydro-2h-cyclopenta[b]pyridin-2-one](/img/structure/B14721418.png)
